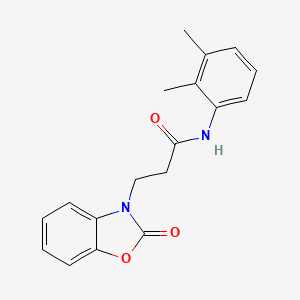

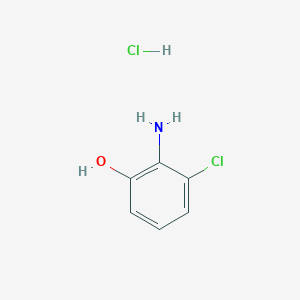

![molecular formula C17H14O3 B2583376 3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one CAS No. 69322-22-1](/img/structure/B2583376.png)

3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2014 and has gained popularity as a recreational drug due to its potent psychoactive effects. However,

Aplicaciones Científicas De Investigación

Radical Scavenging Potency and Antioxidant Properties

Compounds structurally related to 3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one have been synthesized and evaluated for their antioxidant properties. For instance, derivatives like 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates exhibited significant antioxidant activity, evaluated through methods like DPPH radical scavenging, ferrous ion chelating (FIC), and hydrogen peroxide radical scavenging assays. Notably, one derivative demonstrated superior scavenging effect compared to ascorbic acid in H2O2 scavenging assays, indicating potential for therapeutic or protective applications against oxidative stress (Then et al., 2017).

Solvent Selection for Molecular Systems

Research on solvent selection based on cohesive energy densities in molecular systems involving benzofuran derivatives has shown that understanding the solubility properties of such compounds can lead to optimized solvent use for specific applications, including device optimization and power conversion efficiency improvements in photovoltaic devices (Walker et al., 2011).

Antimicrobial Activity

Some novel derivatives of benzofuran have been synthesized and tested for antimicrobial activity against a range of pathogens. Certain derivatives demonstrated potent activity against specific microorganisms, highlighting their potential as lead compounds for developing new antimicrobial agents (Koca et al., 2005).

Anticancer Activity and Tubulin Polymerization Inhibition

Dihydrobenzofuran lignans, structurally related to the compound , have been evaluated for their potential anticancer activity. These compounds have shown promise in inhibiting tubulin polymerization, a mechanism that could be leveraged in cancer therapy. Some of these derivatives have exhibited significant growth inhibitory effects on leukemia and breast cancer cell lines, suggesting their potential as antitumor agents (Pieters et al., 1999).

Crystal Structure and Molecular Interactions

Investigations into the crystal structure of benzofuran derivatives reveal insights into their molecular conformations, interactions, and stability. These studies provide valuable information for the design and development of benzofuran-based materials with specific properties for various scientific and industrial applications (Choi et al., 2009).

Propiedades

IUPAC Name |

3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-6-8-12(9-7-11)15(18)10-16-13-4-2-3-5-14(13)17(19)20-16/h2-9,16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFVFIMNMXBLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

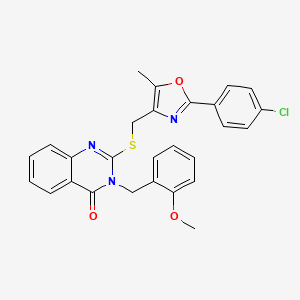

![2-(Ethylsulfanyl)-7,9-dimethyl-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2583295.png)

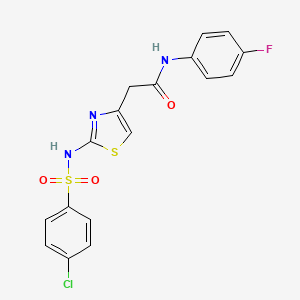

![Methyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2583299.png)

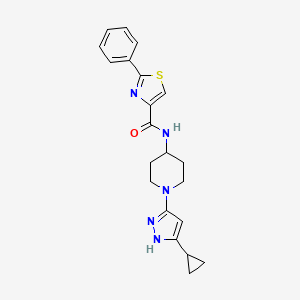

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2583306.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583308.png)

![(E)-3-[(5-methyl-1H-pyrazol-3-yl)amino]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2583311.png)

![Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2583314.png)